molecular formula Mo3O9 B1220585 Trimolybdenum nonaoxide CAS No. 12163-83-6

Trimolybdenum nonaoxide

Cat. No.: B1220585
CAS No.: 12163-83-6
M. Wt: 431.8 g/mol
InChI Key: PTUMCTKUEJBCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimolybdenum Nonaoxide (Mo 3 O 9 ) is a significant molecular precursor in the chemical vapor deposition (CVD) of two-dimensional (2D) transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS 2 ) . This compound, which forms as a ring-shaped structure in the gas phase during the high-temperature sublimation of molybdenum trioxide (MoO 3 ), is a critical intermediate in the synthesis pathway . Its primary research value lies in its role as a direct reactant with sulfur vapor; computational studies have shown that the Mo 3 O 9 ring is opened by sulfur atoms, leading to the formation of molybdenum-sulfur complexes that ultimately crystallize into atomically thin MoS 2 layers on a substrate . This mechanism is fundamental to the bottom-up fabrication of next-generation semiconducting nanomaterials for electronics and optoelectronics. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

12163-83-6

Molecular Formula

Mo3O9

Molecular Weight

431.8 g/mol

IUPAC Name

1,3,5-trioxa-2λ6,4λ6,6λ6-trimolybdacyclohexane 2,2,4,4,6,6-hexaoxide

InChI

InChI=1S/3Mo.9O

InChI Key

PTUMCTKUEJBCQN-UHFFFAOYSA-N

SMILES

O=[Mo]1(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O1

Canonical SMILES

O=[Mo]1(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O1

Other CAS No.

12163-83-6

Origin of Product

United States

Synthesis Methodologies and Precursor Chemistry of Trimolybdenum Nonaoxide

Thermal Oxidation Routes for Mo₃O₉ Formation

Thermal oxidation represents a direct pathway to generate trimolybdenum nonaoxide. This process typically involves the heating of molybdenum trioxide (MoO₃) in a controlled environment. At elevated temperatures, solid MoO₃ sublimes, transforming from a solid to a gaseous state. frogheart.carice.edu Research indicates that at temperatures around 800–1000°C, MoO₃ vaporizes predominantly in the form of polymerized molecules, with the trimeric species, Mo₃O₉, being a major component. akjournals.com This sublimation process is a critical first step in various applications, including the synthesis of two-dimensional (2D) materials. rice.edu

Quantum-chemical simulations have elucidated the transformation of MoO₃ into the cyclic Mo₃O₉ molecule during sublimation. frogheart.carice.edu This gaseous Mo₃O₉ then becomes a reactive species in subsequent chemical reactions. For instance, in the synthesis of molybdenum disulfide (MoS₂), the sublimated Mo₃O₉ gas reacts with sulfur at high temperatures. rice.eduthegraphenecouncil.org The thermal stability and vaporization behavior of MoO₃ are crucial factors that influence the yield and purity of the resulting Mo₃O₉ gas. The melting point of MoO₃ is reported to be between 770–795°C, with significant sublimation occurring at temperatures as low as 600–650°C. akjournals.com

Hydrothermal Synthesis Approaches for Mo₃O₉-Containing Compounds

Hydrothermal synthesis offers a versatile method for producing a variety of molybdenum oxide-based materials, including compounds that incorporate the Mo₃O₉ structural unit. This technique involves chemical reactions in aqueous solutions at high temperatures and pressures.

Controlled Precipitation and Crystallization Mechanisms

In hydrothermal synthesis, the formation of Mo₃O₉-containing solids is governed by controlled precipitation and crystallization from a supersaturated solution. mt.comresearchgate.net The process begins with the dissolution of molybdenum precursors, such as MoO₃ or molybdate (B1676688) salts, in water, often with the addition of other reagents to influence the reaction. nih.govacs.orgresearchgate.net As the temperature and pressure increase inside a sealed reactor (autoclave), the solubility of the precursors changes, leading to the formation of new chemical species.

The key to successful synthesis is the careful control of supersaturation, which drives both the nucleation of new crystals and their subsequent growth. researchgate.net By manipulating factors like precursor concentration, pH, and temperature, it is possible to direct the assembly of molybdenum oxide clusters into specific crystalline structures. researchgate.netresearchgate.net Agitation can also play a role by ensuring uniform distribution of reactants and preventing localized supersaturation, which can influence the size and morphology of the resulting crystals. jongia.com

Influence of Reaction Conditions on Product Morphology

The morphology of the final product in hydrothermal synthesis is highly sensitive to the reaction conditions. Parameters such as temperature, reaction time, pH, and the presence of structure-directing agents or organic ligands can significantly alter the shape and size of the resulting crystals. researchgate.netacs.org For example, hybrid materials incorporating Mo₃O₉ units have been synthesized by reacting MoO₃ with organic ligands like 2-[3(5)-pyrazolyl]pyridine under hydrothermal conditions. nih.gov In this case, the organic molecule becomes part of the final polymeric structure.

Research has shown that by varying the hydrothermal parameters, Mo₃O₉-containing compounds can be produced as microcrystalline powders or other forms. nih.govresearchgate.net The choice of solvent and the mole ratio of reactants are also critical variables that can be tuned to achieve desired product characteristics. acs.org The ability to control morphology is essential for tailoring the material's properties for specific applications.

Formation of Hydrated Forms of Mo₃O₉

Under hydrothermal conditions, it is common for water molecules to be incorporated into the crystal structure of molybdenum oxides, leading to the formation of hydrated phases. researchgate.net A notable example is the synthesis of a three-dimensional molybdenum oxide framework with the formula Mo₃O₉·H₂O. researchgate.net This compound is constructed from Mo₃O₉ units and has been successfully synthesized and structurally characterized. researchgate.net

The formation of such hydrated compounds can also occur through the acidification of molybdate solutions, followed by heating. researchgate.net The presence of water in the crystal lattice can influence the material's structural stability and its chemical and physical properties. Several molybdenum trioxide hydrates have been reported, with varying amounts of water molecules.

Chemical Vapor Deposition (CVD) Precursor Role of Mo₃O₉

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films and is particularly important in the semiconductor industry. wikipedia.orglinde-amt.com In the context of molybdenum-containing materials, Mo₃O₉ plays a vital role as a gas-phase precursor. uni-due.deresearchgate.net

Gas-Phase Generation of this compound in CVD Processes

In a typical CVD process for synthesizing materials like molybdenum disulfide (MoS₂), solid molybdenum trioxide (MoO₃) is used as the starting material. rice.eduthegraphenecouncil.org When heated, the MoO₃ sublimes, and a significant portion of the resulting vapor consists of cyclic this compound (Mo₃O₉) molecules. frogheart.caacs.org This in-situ generation of Mo₃O₉ is a critical step, as this gaseous species is the primary molybdenum-containing reactant in the deposition chamber. researchgate.net

Quantum-chemical simulations have shown that the Mo₃O₉ ring is a "beautiful" and stable molecule in the gas phase. frogheart.carice.edu This gaseous precursor then travels to the substrate where it reacts with other precursor gases, such as sulfur, at high temperatures (up to 4,040 degrees Fahrenheit) to form the desired thin film. rice.eduthegraphenecouncil.orgthegraphenecouncil.org Understanding the gas-phase chemistry, including the formation and reactivity of Mo₃O₉, is essential for controlling the growth and quality of the final material. frogheart.cathegraphenecouncil.org The interaction of the Mo₃O₉ molecule with other reactants, such as the opening of its ring structure by sulfur, is a key mechanistic step in the CVD process. rice.edu

Reaction Pathways of Mo₃O₉ with Chalcogenides in 2D Material Synthesis

This compound (Mo₃O₉) is a crucial gas-phase precursor in the chemical vapor deposition (CVD) synthesis of two-dimensional (2D) transition metal dichalcogenides (TMDs), most notably molybdenum disulfide (MoS₂). rice.edurice.edu The synthesis process typically involves the sublimation of solid molybdenum trioxide (MoO₃) and the introduction of a chalcogen source, such as sulfur powder. thegraphenecouncil.org

Sublimation: Solid MoO₃ is heated, leading to its sublimation into the gas phase, primarily forming the stable, ring-like Mo₃O₉ molecule. rice.edurice.eduthegraphenecouncil.org

Gas-Phase Reaction: In the high-temperature environment of the CVD furnace (up to 4,040 degrees Fahrenheit), the gaseous Mo₃O₉ molecules react with sulfur atoms. rice.eduthegraphenecouncil.org Quantum-chemical simulations have shown that the interaction with sulfur initiates the opening of the Mo₃O₉ ring structure. rice.edu Sulfur attacks the oxygen atoms bonded to the molybdenum, causing the ring to break and form a chain. rice.edu

Crystallization: Further interactions with sulfur lead to the fragmentation of this chain into molybdenum sulfide (B99878) monomers, which then deposit onto a substrate and crystallize into the characteristic lattice of MoS₂. rice.edufrogheart.ca

Molecular dynamics simulations have identified the key gas-phase reactants in this process as sulfur, the Mo₃O₉ ring molecules, and a subsequent hybrid intermediate, MoS₆, which ultimately forms the crystal lattice while releasing excess sulfur atoms. rice.edu The breaking of the Mo₃O₉ chain into smaller molybdenum sulfide units is considered a critical step with a significant energy barrier to overcome. rice.edufrogheart.ca Understanding this reaction pathway is essential for optimizing the quality and large-scale production of 2D TMD materials. frogheart.ca

Molecular Precursor Dynamics in CVD Growth

The dynamics of Mo₃O₉ as a molecular precursor are central to the CVD growth of MoS₂. researchgate.netresearchgate.net The process begins with the sublimation of the solid MoO₃ surface, which forms gaseous, ring-like Mo₃O₉ molecules at temperatures around 1700 K. researchgate.net These gaseous molecules represent the primary molybdenum-containing precursor that travels to the reaction zone. researchgate.netresearchgate.net

Previous studies combining molecular dynamics and first-principles calculations have detailed the reaction pathway where elemental sulfur evaporates to form S₂ dimers, while MoO₃ evaporates to produce the gaseous Mo₃O₉ precursor. researchgate.net The subsequent gas-phase reactions between S₂ and Mo₃O₉ are complex and proceed through several intermediate steps, ultimately leading to the formation of fully sulfurized molecules like MoS₆, which are the building blocks for the growing MoS₂ crystal. researchgate.netresearchgate.net

The identification of Mo₃O₉ as the key mobile precursor has led to suggestions for streamlining the synthesis process. For instance, finding alternative precursor molecules that contain only a single molybdenum atom could eliminate the high energy barrier associated with breaking the Mo-O-Mo bonds in the Mo₃O₉ chain, potentially leading to more efficient synthesis. rice.edufrogheart.ca The study of these precursor dynamics provides critical insights into the "prehistory" of TMD synthesis, revealing the intricate chemical transformations that occur in the gas phase before crystal formation. rice.eduthegraphenecouncil.org

Gas-Phase Formation and Sublimation Dynamics of Molybdenum Oxides

The behavior of molybdenum oxides in the gas phase is characterized by the formation of various polymeric species. When solid molybdenum trioxide (MoO₃) is heated, it does not simply vaporize as monomeric MoO₃. Instead, it undergoes sublimation to form a mixture of gaseous oligomers, (MoO₃)ₙ, where n can be 3, 4, or 5.

Mass Spectrometric Identification of Mo₃O₉ in Molybdenum Oxide Vapors

Mass spectrometry has been an indispensable tool for identifying the species present in the vapor above heated molybdenum trioxide. Early and subsequent studies using Knudsen effusion mass spectrometry consistently show that the vapor is a complex mixture of oligomeric species. capes.gov.brrsc.org The most abundant and stable of these clusters is this compound, Mo₃O₉. sci-hub.se

In these experiments, a sample is heated in a Knudsen cell, and the effusing vapor is ionized and analyzed by a mass spectrometer. The resulting mass spectra of molybdenum trioxide vapor typically show prominent peaks corresponding to ions of the trimer (Mo₃O₉⁺), tetramer (Mo₄O₁₂⁺), and pentamer (Mo₅O₁₅⁺). acs.org The Mo₃O₉ cation is often the most abundant species detected. sci-hub.se Studies have also investigated the fragmentation of these cluster ions, finding that trimers and dimers are relatively stable, whereas clusters with more than three molybdenum atoms tend to fragment upon collision with background gas. capes.gov.bracs.org

The following table summarizes the key molybdenum oxide species identified in the gas phase via mass spectrometry.

Ion SpeciesFormulaCommon Observation
Trimer CationMo₃O₉⁺Most abundant and stable species in MoO₃ vapor. sci-hub.seacs.org
Tetramer CationMo₄O₁₂⁺Identified as a primary product of MoO₃ vaporization. acs.org
Pentamer CationMo₅O₁₅⁺Identified as a primary product of MoO₃ vaporization. acs.org
Dimer CationMo₂O₆⁺Stable fragmentation product. capes.gov.bracs.org

Thermodynamic Analysis of this compound Sublimation

The sublimation of molybdenum trioxide into its various oligomeric forms, including Mo₃O₉, has been the subject of thermodynamic analysis. These studies aim to determine key parameters such as vapor pressures and dissociation energies, which are crucial for controlling processes like CVD. aip.org High-temperature mass spectrometry has been used to determine the partial pressures of the different vapor components. researchgate.net

The dissociation of gaseous Mo₃O₉ into three monomeric MoO₃ molecules is an endothermic process, and its energy has been experimentally determined. These thermodynamic values are vital for modeling and predicting the behavior of molybdenum oxides in high-temperature environments.

Thermodynamic Data for Molybdenum Oxide Dissociation

Reaction Dissociation Energy (Ediss) Reference
Mo₃O₉(g) → 3MoO₃(g) 9.32 ± 0.65 eV sci-hub.se
Mo₃O₉(g) → 3MoO₃(g) 9.58 ± 0.33 eV sci-hub.se
Mo₂O₆(g) → 2MoO₃(g) 4.77 ± 0.43 eV sci-hub.se
MoO₃(g) → Mo(g) + 3/2O₂(g) 13.72 eV sci-hub.se

This table presents experimentally determined dissociation energies for various molybdenum oxide species in the gas phase.

Cluster Formation in the Gas Phase

The formation of clusters is a defining characteristic of molybdenum oxide vapors. The trimer Mo₃O₉, with its six-ring structure, is calculated to be the most stable of these species. acs.org The gas phase above heated MoO₃ contains a distribution of (MoO₃)ₙ clusters, with n=3, 4, and 5 being the most significant. researchgate.net

Ionization of these vapors by electron impact produces a range of cluster ions, MoₓOᵧ⁺ (where x=1-5, y=1-15). capes.gov.bracs.org Theoretical modeling using a simple pair-potential model has been employed to calculate the energy-optimized geometric structures of these clusters. These calculations support the experimental finding that the most abundant clusters correspond to the most stable structures, with the six-ring Mo₃O₉ cluster being a prime example. acs.org Larger clusters, such as those with four or five molybdenum atoms, are thought to incorporate this stable six-atom ring structure. acs.org The study of these gas-phase clusters is not only relevant to materials synthesis but also provides fundamental insights into the catalytic properties of molybdenum oxides. sci-hub.se

Solid-State Reaction Pathways Involving Mo₃O₉ Units

While Mo₃O₉ is most prominently discussed as a gas-phase species, structural units related to it are involved in solid-state reactions. For instance, the compound silver disodium (B8443419) trimolybdenum(VI) nonaoxide arsenate (AgNa₂Mo₃O₉AsO₄) was prepared via a solid-state reaction at 808 K. researchgate.netiucr.org Its crystal structure is built from infinite (Mo₃AsO₁₃)n ribbons composed of MoO₆ octahedra and AsO₄ tetrahedra. iucr.org

In the study of complex oxide systems like MoO₃–CeO₂, solid-state reactions at elevated temperatures lead to the formation of various cerium molybdates. researchgate.net While discrete Mo₃O₉ molecules are not the reactants, the underlying molybdate chemistry involves the rearrangement of MoOₓ polyhedra to form more complex structures. For example, depending on the stoichiometry and temperature, species like Ce₂Mo₃O₁₃ and Ce₈Mo₁₂O₄₉ can be formed. researchgate.net

Organometallic Precursor Routes to Mo3O9-Derived Materials

The synthesis of materials derived from this compound (Mo₃O₉) through the use of organometallic precursors is a sophisticated approach, primarily centered around gas-phase deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). In these methods, volatile organometallic compounds containing molybdenum are introduced into a reaction chamber where they decompose under controlled conditions to form molybdenum oxide species. A significant finding in this field is that under typical CVD conditions, the precursor to the solid molybdenum oxide film is often the cyclic gas-phase molecule, this compound (Mo₃O₉). acs.orgresearchgate.net

The process generally involves the thermal decomposition of a molybdenum-containing organometallic compound in an oxygen-rich environment. The organometallic precursor, chosen for its volatility and decomposition characteristics, serves as the source of molybdenum atoms. While the final solid-state product is often molybdenum trioxide (MoO₃) or other molybdenum oxides, the dominant reactive intermediate in the gas phase is the trimeric Mo₃O₉ species. acs.orgresearchgate.net This gaseous Mo₃O₉ then adsorbs onto a substrate where it contributes to the growth of the molybdenum oxide film.

Research into the chemical vapor deposition of molybdenum disulfide (MoS₂) from molybdenum trioxide and sulfur has further elucidated the role of Mo₃O₉. Studies have shown that MoO₃ sublimes to form gaseous (MoO₃)₃, which is another term for Mo₃O₉, before reacting with sulfur-containing species. researchgate.net This indicates that the formation of Mo₃O₉ is a critical step in the gas-phase chemistry leading to the deposition of molybdenum-containing materials.

The choice of the organometallic precursor is crucial and influences the deposition process. Precursors are selected based on their volatility, stability, and the purity of the resulting material. Molybdenum hexacarbonyl (Mo(CO)₆) is a commonly cited organometallic precursor due to its commercial availability and well-understood decomposition pathways. ereztech.comkunststoff-institut.de Upon heating, it can decompose and, in the presence of an oxygen source, form molybdenum oxides. The decomposition of such precursors under MOCVD conditions can lead to the formation of Mo₃O₉ as a key intermediate in the gas phase. researchgate.net

The following tables summarize some of the organometallic precursors used in these processes and the typical conditions that can lead to the formation of Mo₃O₉-derived materials.

Table 1: Organometallic Precursors for Mo₃O₉-Derived Material Synthesis

Precursor NameChemical FormulaKey Characteristics
Molybdenum HexacarbonylMo(CO)₆Solid, volatile, widely used in CVD and organometallic synthesis. ereztech.comkunststoff-institut.de
(Mesitylene)molybdenum Tricarbonyl(C₉H₁₂)Mo(CO)₃A piano-stool complex used in organometallic chemistry.
Cycloheptatrienemolybdenum Tricarbonyl(C₇H₈)Mo(CO)₃A derivative of Mo(CO)₆ with a cycloheptatriene (B165957) ligand.
Molybdenum(II) AcetateMo₂(O₂CCH₃)₄A dinuclear complex that can be a precursor for molybdenum oxides.

Table 2: Research Findings on Organometallic Routes to Molybdenum Oxides

Precursor SystemDeposition MethodKey Findings
Molybdenum Hexacarbonyl / O₂Laser-induced CVDPhotodissociation in an oxygen-containing atmosphere leads to the formation of crystalline molybdenum oxide films. ereztech.com
Mo(CO)₆ / (C₂H₅)₂SLow-pressure MOCVDUsed for the synthesis of MoS₂, where gas-phase molybdenum oxide intermediates are formed. researchgate.net
MoO₃ (from precursor decomposition) / SChemical Vapor DepositionThe vapor phase of MoO₃ is predominantly composed of Mo₃O₉, Mo₄O₁₂, and Mo₅O₁₅ clusters. acs.org Mo₃O₉ constitutes about 70% of the vapor. acs.org

These organometallic routes highlight a pathway where the synthesis is not directly targeting the isolation of solid Mo₃O₉, but rather utilizing its formation in the gas phase as a critical step for the controlled deposition of molybdenum-based materials. The stability of the cyclic Mo₃O₉ molecule in the gas phase at high temperatures makes it a key player in the chemistry of these advanced synthesis techniques. researchgate.netresearchgate.net

Structural Elucidation and Crystallographic Analysis of Trimolybdenum Nonaoxide

Molecular and Cluster Geometries of Trimolybdenum Nonaoxide

The fundamental unit of this compound exists as a discrete cluster, which has been the subject of extensive theoretical and experimental investigation. Its geometry and electronic properties are foundational to understanding the materials it can form.

Theoretical and experimental studies have consistently identified the most stable form of the Mo₃O₉ cluster as a hexagonal, ring-like molecule. journals.co.zarice.edu This structure consists of three molybdenum atoms and nine oxygen atoms arranged in a cyclic conformation. kingdraw.comnih.gov This monocyclic ring shape has been found to be particularly stable across a wide range of chemical potentials. researchgate.net Ab initio calculations and density functional theory (DFT) studies confirm that this six-ring Mo₃O₉ cluster is the most stable species among various molybdenum oxide clusters. researchgate.netsci-hub.se This stability is also evident in its fragmentation behavior, where larger, oxygen-rich molybdenum oxide clusters tend to decompose into stable stoichiometric units like MoO₃, Mo₂O₆, and Mo₃O₉. sci-hub.se The gas phase may also feature a chain-like conformer, though the cyclic structure is more stable. researchgate.net This inherent stability makes the (MoO₃)₃ cluster a significant and volatile species in processes like chemical vapor deposition. journals.co.zarice.edu

Below is a table summarizing the calculated dissociation energy for Mo₃O₉, indicating the energy required to break it down into three MoO₃ units, a testament to its stability.

PropertyCalculated Value (eV)Experimental Value (eV)
Dissociation Energy (Mo₃O₉(g) → 3MoO₃(g))8.83 sci-hub.se9.32 ± 0.65, sci-hub.se 9.58 ± 0.33 sci-hub.se

This table presents theoretical and experimental values for the dissociation energy of gaseous this compound.

The anionic form of the cluster, Mo₃O₉⁻, has also been studied to understand its electronic structure. acs.org Unlike some related sulfide (B99878) clusters, such as Mo₃S₉⁻ which adopts an open, linear-type geometry, the Mo₃O₉⁻ anion retains the characteristic ring-type structure of its neutral counterpart. acs.org This highlights the influence of the oxygen atoms on the cluster's geometry.

Investigations into the electronic properties of stoichiometric MoₘO₃ₘ clusters reveal that they possess wide HOMO-LUMO (Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital) gaps, ranging from 2.6 to 3.4 eV in their neutral state. sci-hub.se However, in their ionic forms, this gap is significantly reduced to less than 0.6 eV. sci-hub.se The ionization potential for these clusters is notably high, exceeding 10 eV. sci-hub.se

The table below details key electronic properties calculated for Mo₃Oₙ clusters, providing insight into their electronic configuration.

ClusterAdiabatic Electron Affinity (EA) (eV)HOMO-LUMO Gap (Neutral) (eV)
Mo₃O₄1.81 sci-hub.seNot Specified
Mo₃O₅2.69 sci-hub.seNot Specified
Mo₃O₆2.77 sci-hub.seNot Specified
Mo₃O₉Not Specified2.6 - 3.4 sci-hub.se

This table shows the calculated adiabatic electron affinity for several Mo₃Oₙ clusters and the HOMO-LUMO gap range for stoichiometric clusters.

Ring-Like Structures and Their Stability

Three-Dimensional Framework Architectures Constructed from Mo₃O₉ Units

Beyond existing as discrete clusters, Mo₃O₉ units can serve as building blocks for extended, solid-state structures. These three-dimensional (3D) frameworks exhibit complex architectures with potential applications in materials science.

A novel three-dimensional molybdenum oxide, Mo₃O₉·H₂O, has been synthesized under hydrothermal conditions. researchgate.net Its structure is constructed entirely from Mo₃O₉ units, demonstrating their ability to form extended frameworks. researchgate.net In more complex systems, MoO₄N₂ octahedra can link to form pseudo-helical or sinusoidal chains, which are then interconnected by organic ligands to create 3D frameworks. researchgate.net The connectivity in these frameworks can lead to intricate topologies, including interpenetrating networks. researchgate.net For instance, in some metal-organic frameworks, two identical frameworks interpenetrate, while in others, hydrogen bonding between organic linkers aggregates helical chains into a 3D structure. researchgate.net

The assembly of Mo₃O₉ units and associated polyhedra can result in porous architectures. The framework of Mo₃O₉·H₂O represents a structure built from these fundamental units. researchgate.net In certain hybrid frameworks, the specific arrangement of inorganic chains and organic linkers creates open structures with significant void space. researchgate.net One such framework was found to have a volume solely occupied by the framework of 68.8%, allowing it to accommodate water molecules within its channels, making it a lattice clathrate. researchgate.net These structures can feature channels, such as the tetragonal channels observed in a 3D framework projected down the direction of the inorganic chains. researchgate.net

Connectivity and Network Topology in Extended Structures

One-Dimensional Chain Structures and Hybrid Materials Incorporating Mo₃O₉

This compound is a versatile component in the synthesis of one-dimensional (1D) coordination polymers and hybrid organic-inorganic materials. researchgate.net By incorporating organic ligands, the discrete Mo₃O₉ cluster can be linked into infinite chains with tailored properties.

A prime example is the coordination polymer [Mo₃O₉(phen)₂]n (where phen is 1,10-phenanthroline), synthesized via hydrothermal methods. tandfonline.comresearchgate.net Its crystal structure reveals an infinite, one-dimensional wavy chain where 1,10-phenanthroline (B135089) molecules are coordinated directly to the molybdenum oxide backbone. tandfonline.com The chain is constructed from binuclear units of [MoO₄N₂] octahedra linked by [MoO₄] tetrahedra through corner-sharing oxygen atoms. tandfonline.com Similar 1D chain structures have been created using other ligands, such as 2,2'-bipyridine. figshare.com These hybrid materials, which can be formed with various organic linkers, are of significant interest for their diverse topological structures and potential applications in catalysis and materials science. tandfonline.comresearchgate.netgrafiati.comacs.org

The table below provides selected crystallographic data for the one-dimensional hybrid material [Mo₃O₉(phen)₂]n.

ParameterValue
Formula[Mo₃O₉(phen)₂]n
Structure TypeOne-dimensional wavy chain tandfonline.com
Coordination GeometryBinuclear units of [MoO₄N₂] octahedra linked by [MoO₄] tetrahedra tandfonline.com
Mo1–O1–Mo1A bond angle (°)173.8(6) tandfonline.com
Mo1···Mo1A distance (Å)3.748(7) tandfonline.com
Inter-chain Mo···Mo distance (Å)8.642(4) tandfonline.com
Hydrogen BondingC–H···O interactions link chains into a 2D network tandfonline.com

This table summarizes key structural features of the one-dimensional coordination polymer [Mo₃O₉(phen)₂]n, as determined by single-crystal X-ray diffraction analysis.

Coordination Polymers with Organic Ligands

Coordination polymers are a class of materials formed by the self-assembly of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional structures. wikipedia.org this compound can act as a building block in the formation of these complex architectures. The incorporation of Mo₃O₉ units into coordination polymers with organic ligands introduces the potential for novel material properties, stemming from the interplay between the inorganic molybdenum oxide core and the versatile organic linkers.

The organic ligands play a crucial role in directing the final structure of the coordination polymer. rsc.org These ligands, which can be neutral or anionic, possess multiple donor atoms (typically N, O, or S) that coordinate to the metal centers. unifr.ch The geometry, flexibility, and functionality of the organic linker dictate the dimensionality and topology of the resulting framework. unifr.ch For instance, rigid ligands often lead to more predictable and robust structures, while flexible ligands can result in more complex and dynamic systems. rsc.org The interaction between the molybdenum oxide clusters and the organic ligands can lead to the formation of hybrid materials with tailored electronic, magnetic, or catalytic properties. wikipedia.org

Linkage and Assembly Motifs in Hybrid Systems

Common motifs include simple linear chains (1D), layered sheets (2D), and complex three-dimensional frameworks. wikipedia.orgresearchgate.net In a one-dimensional arrangement, the this compound units might be linked end-to-end by bifunctional organic ligands. Two-dimensional structures can form when the clusters are connected in a grid-like pattern. Three-dimensional frameworks arise from more complex connectivity, often involving ligands that can bridge multiple metal centers in different directions. unifr.ch The resulting structures can also feature pores or channels, which may be occupied by guest molecules that can influence the material's properties. wikipedia.org An example of a related complex structure is silver disodium (B8443419) trimolybdenum(VI) nonaoxide arsenate, which forms infinite ribbons composed of AsO₄ tetrahedra and MoO₆ octahedra. researchgate.net

Advanced Diffraction Techniques for Structural Resolution

To unravel the precise atomic arrangements within this compound and its derivatives, researchers rely on advanced diffraction techniques. These methods provide detailed information about the crystal structure, which is essential for understanding the material's properties.

Single-Crystal X-ray Diffraction for Atomic Arrangements

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline materials at an atomic level. uol.deuni-ulm.deceitec.cz This method involves irradiating a single crystal of the compound with a monochromatic X-ray beam. uhu-ciqso.es The interaction of the X-rays with the ordered arrangement of atoms in the crystal lattice produces a unique diffraction pattern of spots. uol.de By analyzing the positions and intensities of these diffracted beams, scientists can calculate the electron density distribution within the crystal and, subsequently, the precise coordinates of each atom. uol.deceitec.cz

Powder X-ray Diffraction for Phase Purity and Crystallinity

While single-crystal XRD provides detailed structural information, obtaining suitable single crystals can be challenging. Powder X-ray diffraction (PXRD) is a complementary and often more accessible technique used for the characterization of polycrystalline materials. libretexts.org In this method, a finely ground powder sample, containing a vast number of randomly oriented crystallites, is exposed to an X-ray beam. carleton.edu The diffracted X-rays form a characteristic pattern of peaks at different angles, which serves as a fingerprint for the crystalline phases present in the sample. libretexts.orgcarleton.edu

PXRD is primarily used to identify the crystalline phases in a material by comparing the experimental diffraction pattern to known patterns in a database. carleton.edu For this compound, this technique is crucial for confirming the successful synthesis of the desired compound and for assessing its phase purity. nist.govgovinfo.gov Furthermore, the width and intensity of the diffraction peaks can provide information about the crystallinity of the sample, with broader peaks indicating smaller crystallite size or the presence of amorphous content. researchgate.net

Table 1: Comparison of Diffraction Techniques for Structural Analysis

Feature Single-Crystal X-ray Diffraction (SC-XRD) Powder X-ray Diffraction (PXRD)
Sample Type Single crystal uhu-ciqso.es Finely ground powder carleton.edu
Primary Information Precise 3D atomic arrangement, bond lengths, bond angles uol.deuhu-ciqso.es Phase identification, phase purity, unit cell dimensions carleton.edu
Key Advantage Provides detailed and unambiguous structural data uni-ulm.deceitec.cz Rapid analysis of bulk material, does not require single crystals libretexts.orgcarleton.edu
Application to Mo₃O₉ Elucidation of complex coordination polymer structures. Verification of synthesis and purity of Mo₃O₉ powders. nist.govgovinfo.gov

Spectroscopic Probes for Structural Characterization

In addition to diffraction methods, spectroscopic techniques offer valuable insights into the structural and bonding characteristics of this compound.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a widely used analytical technique that probes the vibrational modes of molecules. wikipedia.org When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. wikipedia.org An IR spectrum, which is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹), provides a characteristic pattern of absorption bands that can be used to identify the functional groups present in a compound. wikipedia.orge3s-conferences.org

Theoretical and Computational Investigations of Trimolybdenum Nonaoxide

Quantum Mechanical Studies and Electronic Structure Calculations

Theoretical investigations into Mo₃O₉ and its anions have provided significant insights into their geometry, stability, and electronic properties. These studies employ high-level computational techniques to model the behavior of electrons within the cluster.

Density Functional Theory (DFT) Applications to Mo₃O₉

Density Functional Theory (DFT) has been a important tool in understanding the structural and electronic nature of trimolybdenum nonaoxide and its related species. nih.govcore.ac.ukutep.edumdpi.comcond-mat.de DFT calculations have been instrumental in modeling the catalytic activity of Mo₃O₉ clusters, for instance, in the activation of C-H bonds in methane (B114726) and propane. anu.edu.au These studies often use Mo₃O₉ as a model for the active sites on molybdenum-based catalysts. core.ac.uk

Neutral Mo₃O₉ clusters are established to have a D₃h symmetry, where each molybdenum atom is bonded to two bridging and two terminal oxygen atoms. DFT studies have also been used to investigate the formation of molybdenum (oxo)carbides from MoO₃, with Mo₃O₉ clusters being considered as potential active sites. core.ac.uk Furthermore, DFT calculations have been employed to analyze the vibrational spectra of Mo₃O₉, providing a theoretical basis for interpreting experimental infrared spectra.

The application of DFT extends to understanding the doping of organic materials with molybdenum trioxide. It has been shown that electron transfer from host molecules to low-lying unfilled states of embedded Mo₃O₉ clusters is responsible for a significant increase in conductivity. capes.gov.br

Coupled Cluster Theory (CCSD(T)) for High-Accuracy Calculations

For more precise energy calculations and to validate DFT results, Coupled Cluster theory, specifically the CCSD(T) method, which includes single, double, and perturbative triple excitations, is often employed. wikipedia.orgnih.gov This "gold standard" of quantum chemistry provides highly accurate results, particularly for systems where electron correlation is significant. wikipedia.orgnih.gov

In the study of Mo₃O₉⁻ anions, both DFT and CCSD(T) methods have been used to investigate the structures and energetics of their low-lying electronic states. nih.gov These calculations have been crucial in determining the relative energies of different electronic states and have shown reasonable agreement with experimental values for vertical electron detachment energies when basis set incompleteness is accounted for. nih.gov For the Mo₃O₉⁻ anion, both CCSD(T) and most DFT functionals predict that the ²A₁ state, resulting from a Jahn-Teller distortion, is lower in energy than the ²A₁' state. nih.gov

The use of improved orbitals, such as those from DFT calculations, within a CCSD(T) framework has been shown to enhance the accuracy of predicted thermodynamic properties for transition metal oxides. researchgate.net

Molecular Dynamics Simulations of this compound Formation and Reaction

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including their formation and reaction pathways. ebsco.comwikipedia.org These simulations solve Newton's equations of motion for a system of interacting particles, providing a dynamic view of molecular evolution. wikipedia.org

MD simulations have been used to investigate the formation of Mo₃O₉ from the sublimation of solid MoO₃. These simulations show that at high temperatures (around 1700 K), ring-like Mo₃O₉ clusters are formed. researchgate.net The reaction dynamics of Mo₃O₉ under different atmospheric conditions, such as in the presence of tellurium and hydrogen, have also been a subject of MD studies. amazonaws.com

First-principles MD, where forces are calculated "on the fly" from electronic structure calculations, allows for the simulation of chemical reactions under operating conditions. nih.gov This approach is particularly valuable for understanding catalytic processes where the state of the catalyst is dependent on temperature and the presence of other molecules. nih.gov

Analysis of Electronic States and Orbital Interactions in Mo₃O₉

The electronic structure of Mo₃O₉ is characterized by complex orbital interactions that give rise to its unique properties.

Low-Lying Electronic States of Anionic Clusters

The anionic clusters, Mo₃O₉⁻ and Mo₃O₉²⁻, exhibit multiple low-lying electronic states. nih.gov These arise from the occupation of nearly degenerate low-lying virtual orbitals of the neutral Mo₃O₉ cluster. nih.gov The ground electronic state of these anions has been a subject of detailed theoretical study. nih.gov

For Mo₃O₉⁻, calculations predict that the addition of an electron can lead to a Jahn-Teller distortion, resulting in a state with lower energy. nih.gov The stability of these anionic clusters is a key area of investigation, with studies showing that while Mo₃O₉²⁻ is predicted to be less stable than Mo₃O₉⁻, the tungsten analogue, W₃O₉²⁻, is more stable than W₃O₉⁻. nih.gov

Table 1: Calculated Electron Detachment Energies for Mo₃O₉⁻

Electronic State Adiabatic Detachment Energy (ADE) Vertical Detachment Energy (VDE)
²A₁ Varies by functional Agreement with experiment with corrections nih.gov

This table is a simplified representation of findings from multiple computational methods.

D-Orbital Aromaticity in M₃O₉ Clusters

A significant discovery in the study of Mo₃O₉⁻ and its tungsten counterpart is the observation of d-orbital aromaticity. pnnl.govcluster-science.comresearchgate.net Aromaticity, a concept typically associated with planar organic molecules like benzene, is characterized by delocalized π electrons. In the M₃O₉⁻ (M = Mo, W) clusters, however, aromaticity arises from the delocalization of metal d-electrons. pnnl.gov

Photoelectron spectroscopy and theoretical calculations have shown that the neutral Mo₃O₉ cluster has a low-lying unoccupied molecular orbital formed from the metal d orbitals. pnnl.gov When this orbital is occupied by one or two electrons, as in Mo₃O₉⁻ and Mo₃O₉²⁻, strong three-center one-electron and three-center two-electron metal-metal bonds are formed, respectively. pnnl.gov This leads to a significant decrease in the Mo-Mo distance compared to the neutral cluster. pnnl.gov

The delocalized three-center bond is evidence of aromaticity, which is further supported by the symmetric D₃h structure of the anions and large calculated resonance energies. pnnl.gov Nucleus-independent chemical shift (NICS) calculations also support the aromatic character of these clusters. cluster-science.com These findings suggest that Mo₃O₉⁻ and Mo₃O₉²⁻ represent a new class of highly stable, d-orbital aromatic molecules. pnnl.govcluster-science.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Molybdenum trioxide
Molybdenum (oxo)carbides
Tungsten trioxide

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry has emerged as a powerful tool for unraveling the complex reaction mechanisms involving this compound (Mo₃O₉). nih.gov Through the use of quantum chemical calculations and molecular dynamics simulations, researchers can model the intricate pathways of catalytic reactions and gas-phase transformations, providing insights that are often difficult to obtain through experimental methods alone. researchgate.netresearchgate.net

Catalytic Reaction Pathways Modeling with Mo₃O₉ Clusters

Mo₃O₉ clusters serve as effective models for understanding the catalytic activity of molybdenum-based materials. umn.edu For instance, the potential energy surface for the reactions of acrolein on a Mo₃O₉ cluster has been explored to investigate the thermodynamics and kinetics of hydrogenation and selective hydrodeoxygenation. researchgate.net These studies propose a mechanism where coordinatively unsaturated molybdenum sites, or oxygen vacancies, selectively chemisorb the reactant molecule. researchgate.net

In the presence of hydrogen, the conversion of acrolein to various products is thermodynamically favorable, but the selectivity is kinetically controlled. researchgate.net The active phase of the catalyst is often a reduced hydrogen bronze, with surface hydroxyls playing a crucial role in both oxygen vacancy formation and as Brønsted acids. researchgate.net The rate-limiting step in these reactions is often the protonation of the carbon atoms of the chemisorbed reactant. researchgate.net The calculated reaction barriers for different pathways help to explain the observed product selectivity. researchgate.net For example, a lower barrier for O-H bond formation compared to C-O scission can dictate the preferential formation of certain products. researchgate.net

Calculated Reaction Barriers for Acrolein Conversion on a Mo₃O₉ Cluster
Reaction StepReaction Barrier (kJ/mol)Source
Protonation of C-1 carbonControlling step researchgate.net
Protonation of C-2 or C-3 sites104–134 researchgate.net
O-H bond formation33 researchgate.net
C-O scission104 researchgate.net

Gas-Phase Sulfurization Mechanisms and Precursor Transformations

This compound is a key gaseous precursor in the synthesis of molybdenum disulfide (MoS₂) via chemical vapor deposition (CVD). researchgate.net Computational studies have been instrumental in elucidating the gas-phase sulfurization mechanisms of Mo₃O₉. semanticscholar.org The process begins with the sublimation of solid molybdenum trioxide (MoO₃) to form gaseous Mo₃O₉ clusters, which often have a ring-like structure. researchgate.netthegraphenecouncil.org

These gaseous Mo₃O₉ clusters then react with sulfur-containing species, such as S₂ dimers or H₂S. researchgate.netresearchgate.net Density functional theory (DFT) calculations have shown that the ring opening of Mo₃O₉ by S₂ has a moderate activation energy and is an exothermic process. semanticscholar.org Subsequent steps involve the breaking of the molybdenum-containing chain and the gradual substitution of oxygen atoms with sulfur. semanticscholar.orgnsf.gov

Quantum molecular dynamics (QMD) simulations have provided a detailed, atomic-level understanding of these transformations. researchgate.net These simulations reveal the elementary reaction steps and their associated energy barriers, highlighting the importance of intermediates like molybdenum oxysulfides. nsf.govresearchgate.net The molar ratio of sulfur to molybdenum in the gas phase is a critical parameter that determines the final product, with a sufficient excess of sulfur being necessary for the complete conversion to MoS₂. nsf.gov

Energetics of Mo₃O₉ Sulfurization from DFT Calculations
Reaction StepActivation Energy (eV)Energy Release (eV)Source
Ring opening of Mo₃O₉ by S₂~0.80.52 (exothermic) semanticscholar.org
Breakage of Mo₃-containing chain into Mo₂-chain and MoO₃S₂0.95- semanticscholar.org

Theoretical Prediction of Novel this compound Configurations

Computational studies have not only been used to understand the reactivity of known Mo₃O₉ structures but also to predict the existence of new, stable isomers. sci-hub.se The most commonly discussed structure of Mo₃O₉ is a hexagonal ring. journals.co.za However, theoretical investigations have explored the potential energy surface of (MoO₃)₃ clusters and identified other possible configurations.

These theoretical predictions are crucial for a comprehensive understanding of the chemistry of this compound. The stability and electronic properties of different isomers can influence their reactivity and the role they play as precursors in materials synthesis. sci-hub.se For example, the fragmentation patterns of different Mo₃O₉ isomers can vary, which has implications for the formation of other molybdenum oxide clusters. sci-hub.se The existence of multiple stable or metastable configurations highlights the complexity of molybdenum oxide systems and the power of computational chemistry to explore this intricate chemical landscape.

Catalytic Applications and Reaction Mechanisms Involving Trimolybdenum Nonaoxide

Redox Catalysis Pathways Facilitated by Mo₃O₉

The catalytic functionality of trimolybdenum nonaoxide is fundamentally linked to its ability to undergo reversible oxidation-reduction (redox) cycles. In these processes, the molybdenum centers within the Mo₃O₉ cluster can change their oxidation states, typically between Mo(VI) and lower oxidation states, by accepting and donating electrons. This capability allows Mo₃O₉ to act as an effective catalyst for a range of redox reactions.

The redox pathways facilitated by Mo₃O₉ often involve the Mars-van Krevelen mechanism, particularly in oxidation reactions. This mechanism postulates that the reactant is oxidized by lattice oxygen from the catalyst, leading to a reduced state of the catalyst. The catalyst is then re-oxidized by an oxidizing agent, completing the catalytic cycle. In the context of Mo₃O₉, the cluster can provide oxygen atoms for the oxidation of a substrate, with the molybdenum atoms being reduced in the process. Subsequent re-oxidation of the reduced Mo centers regenerates the active catalyst.

Theoretical studies using density functional theory (DFT) have elucidated the electronic changes within the Mo₃O₉ cluster during these redox processes. The presence of both terminal and bridging oxygen atoms in the Mo₃O₉ structure provides multiple potential sites for reactant interaction and redox activity. The specific pathway and the active sites involved can be influenced by the nature of the reactants and the reaction conditions.

Selective Oxidation Processes Catalyzed by Mo₃O₉ Clusters

This compound clusters serve as effective models for understanding and catalyzing selective oxidation reactions, a critical class of processes in the chemical industry.

Propene Oxidation to Acrolein Mechanism on Mo₃O₉ Cluster Models

The selective oxidation of propene to acrolein is a commercially significant reaction, and Mo₃O₉ clusters have been used as theoretical models to investigate its mechanism. researchgate.net Quantum mechanical calculations have detailed the reaction pathway on these clusters. researchgate.net While the initial activation of the C-H bond in propene is found to have a prohibitively high barrier on a pure Mo₃O₉ cluster, suggesting this step may occur on other sites in mixed-oxide catalysts, the subsequent conversion of the allyl intermediate to acrolein is effectively modeled on the Mo₃O₉ cluster. researchgate.netacs.org

The proposed mechanism on the Mo₃O₉ cluster involves several key steps after the formation of an allyl radical. researchgate.net This includes the adsorption of the allyl species onto the cluster, followed by a series of transformations leading to the final acrolein product.

Hydrogen Abstraction and Intermediate Formation

Following the initial formation of an allyl radical, the reaction pathway on the Mo₃O₉ cluster involves the formation of distinct intermediates. researchgate.net The allyl radical first adsorbs onto the cluster, forming a π-allyl intermediate. researchgate.net This species then converts to a more strongly bound σ-allyl intermediate. researchgate.net

The formation of the σ-allyl intermediate is a reversible step with a calculated forward energy barrier of 2.7 kcal/mol and a reverse barrier of 21.6 kcal/mol. researchgate.net The subsequent and rate-determining step for the conversion of the allyl intermediate is the second hydrogen abstraction, which leads to the formation of acrolein. researchgate.netacs.org This step has a significantly higher calculated activation energy of 35.6 kcal/mol. researchgate.netacs.org The final step involves the desorption of the acrolein molecule, a process that is facilitated by the reoxidation of the reduced molybdenum site. researchgate.netacs.org

Energy Barriers for Propene Oxidation to Acrolein on Mo₃O₉ Cluster
Reaction StepCalculated Activation Energy (ΔE‡)
Formation of σ-allyl from π-allyl intermediate2.7 kcal/mol
Second Hydrogen Abstraction (Allyl conversion to Acrolein)35.6 kcal/mol

Role in Transition Metal Dichalcogenide (TMD) Synthesis Catalysis

Recent research has highlighted the critical role of this compound as a key gas-phase intermediate in the synthesis of two-dimensional (2D) transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS₂). rice.edu In the chemical vapor deposition (CVD) process for growing MoS₂, solid molybdenum trioxide (MoO₃) is used as a precursor. rice.edu

Upon heating, the solid MoO₃ sublimes, not as individual MoO₃ molecules, but predominantly as the cyclic this compound (Mo₃O₉) molecule. rice.edu This gaseous Mo₃O₉ cluster is a crucial reactant in the subsequent steps of TMD formation. rice.edu Quantum-chemical simulations have shown that the ring-like structure of Mo₃O₉ interacts with sulfur in the gas phase. rice.edu This interaction leads to the opening of the Mo₃O₉ ring, which then breaks down into molybdenum sulfide (B99878) monomers. rice.edu These monomers are the building blocks that deposit on the substrate to form the crystalline MoS₂ lattice. rice.edu Therefore, the formation and reactivity of the Mo₃O₉ cluster are central to the catalytic pathway of TMD synthesis from solid oxide precursors.

Hydrogen Evolution Reaction (HER) Enhancement by Mo₃O₉-Containing Materials

Materials containing this compound have shown promise in enhancing the efficiency of the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production.

Defect-Induced Activity in MoO₃/Mo₃O₉ Hybrid Systems

Hybrid materials composed of molybdenum trioxide (MoO₃) and this compound, often in a hydrated form (Mo₃O₉·H₂O), have demonstrated significantly enhanced HER activity. rice.edu The improved performance is attributed to the creation of defects and the presence of mixed crystal phases. rice.edu

In these hybrid microrod structures, the presence of defects and the coupled oxidation states of Mo⁵⁺ and Mo⁶⁺ are believed to play a crucial role. rice.edu These features create more active sites for the electrochemical reaction. It has been shown that the HER activity of defect-induced hybrid MoO₃/Mo₃O₉·H₂O microrods can be dramatically enhanced, in some cases by a factor of 100, compared to the individual components. rice.edu This suggests that the synergistic interaction between the MoO₃ and Mo₃O₉ phases, along with the engineered defects, is key to boosting the catalytic efficiency for hydrogen evolution.

Enhancement of Hydrogen Evolution Reaction (HER) Activity
MaterialKey FeaturesObserved Enhancement
Defect-induced hybrid MoO₃/Mo₃O₉·H₂O microrodsInduced defects, coupled Mo⁵⁺/Mo⁶⁺ oxidation states, hybrid crystal phasesUp to 100-fold increase in HER activity

Role of Oxidation States in Catalytic Performance

The catalytic functionality of this compound (Mo₃O₉) and other molybdenum oxides is fundamentally tied to the ability of molybdenum to exist in various oxidation states, primarily Mo(VI), Mo(V), and Mo(IV). mdpi.comlidsen.com This versatility in oxidation states facilitates the redox cycles essential for many catalytic processes. lidsen.com The specific distribution and interplay of these states on the catalyst surface dictate its activity and selectivity for a given reaction. mdpi.com

In selective oxidation reactions, such as the oxidation of methanol (B129727) to formaldehyde, the redox couple of Mo(VI) and Mo(IV) has been identified through Density Functional Theory (DFT) studies as the most active and selective sites. researchgate.net The mechanism involves the reduction of Mo(VI) sites by the reactant, followed by their reoxidation by gas-phase oxygen, a process described by the Mars-van Krevelen mechanism. mdpi.com If the active center, which becomes reduced during the reaction, is not reoxidized in a timely manner, it can lead to the formation of byproducts, thus decreasing selectivity. mdpi.com For instance, in methanol oxidation, a reduced site may produce dimethyl ether (DME) through a non-oxidative pathway instead of formaldehyde. mdpi.com

The stability of intermediate oxidation states like Mo(V) and Mo(IV) can be crucial for catalytic performance and longevity. Doping Mo-based catalysts with other metals, such as niobium (Nb), has been shown to stabilize these lower oxidation states. rsc.org This stabilization enhances the catalyst's activity and regenerability, for example, in the dehydroaromatization of methane (B114726). rsc.org The presence of coupled oxidation states, such as Mo⁵⁺ and Mo⁶⁺, can also play a crucial role in enhancing catalytic activity in other reactions, like the hydrogen evolution reaction (HER). researchgate.net

The following table summarizes the roles of different molybdenum oxidation states in catalytic reactions:

Oxidation StateRole in CatalysisExample ReactionCitation
Mo(VI) Acts as the primary oxidizing site, accepting electrons from the reactant.Selective oxidation of methanol and hydrocarbons. researchgate.net
Mo(V) An intermediate state in the redox cycle, its stability can influence catalyst performance.Methane dehydroaromatization. rsc.org
Mo(IV) The reduced state of the active site, which is subsequently reoxidized to complete the catalytic cycle.Selective oxidation of methanol. researchgate.net
Mo(0) Can also be present on the catalyst surface, contributing to the overall catalytic versatility.General catalysis. mdpi.com

Surface Chemistry and Active Site Characterization in Mo₃O₉ Catalysis

Understanding the surface chemistry and identifying the specific active sites on this compound catalysts are critical for elucidating reaction mechanisms and improving catalyst design. mdpi.comstannescet.ac.in The surface of a catalyst like Mo₃O₉ is complex, featuring various potential active sites, and often only a small fraction of these sites are catalytically significant. chimia.chnih.gov

DFT studies have been instrumental in modeling the active sites of molybdenum oxides. For Mo₃O₉ cluster models, calculations suggest that terminal oxygen atoms (Mo=O) are more active for C-H bond activation in alkanes than bridging oxygen atoms (Mo-O-Mo). researchgate.net This hydrogen abstraction by a terminal oxygen is considered the most feasible pathway for activating molecules like methane. researchgate.net For the selective oxidation of propene, DFT calculations on MoO₃ have identified the terminal oxygen (Ot) bonded to a single Mo atom as a key site. sci-hub.se

A variety of advanced surface characterization techniques are employed to experimentally probe the active sites. These methods allow for the direct analysis of the catalyst's top surface layers and adsorbed species. mdpi.com

Key Characterization Techniques for Mo₃O₉ Catalysts:

TechniqueInformation ProvidedCitation
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and, crucially, the oxidation states (e.g., Mo⁶⁺, Mo⁵⁺) of molybdenum on the catalyst surface. researchgate.netmdpi.com researchgate.netmdpi.com
Raman Spectroscopy Provides information on the vibrational modes of Mo-O bonds, helping to identify different oxide phases and surface species under reaction conditions. researchgate.net researchgate.net
Density Functional Theory (DFT) A computational method used to model reaction pathways, determine the geometry of active sites, and calculate activation energies for elementary reaction steps. researchgate.netresearchgate.netsci-hub.se researchgate.netresearchgate.netsci-hub.se
X-ray Absorption Spectroscopy (XAS) Probes the local atomic and electronic structure around the molybdenum atoms, offering insights into coordination and oxidation state. nih.gov nih.gov
Low-Energy Electron Diffraction (LEED) A powerful technique for analyzing the structure of the catalyst surface at an atomic level. mdpi.com mdpi.com

The combination of these theoretical and experimental techniques is essential. For example, while steady-state spectroscopic methods can identify stable surface species, transient techniques are often necessary to distinguish the truly active species from inactive spectator molecules that dominate the surface. chimia.ch This comprehensive characterization reveals the complex relationship between the catalyst's structure, its surface chemistry, and its ultimate catalytic performance. mdpi.com

Advanced Materials Integration and Functionalization Via Trimolybdenum Nonaoxide

Incorporation into Hybrid Organic-Inorganic Frameworks

The integration of molybdenum oxide units, particularly those derived from or structurally related to Mo₃O₉, into hybrid frameworks represents a growing field of materials chemistry. These materials, which combine inorganic building blocks with organic linkers, offer properties derived from both components.

A novel three-dimensional molybdenum oxide, Mo₃O₉·H₂O, has been synthesized hydrothermally, demonstrating a framework constructed directly from Mo₃O₉ units. oup.comresearchgate.net This material exhibits a complex 3D network with channels, highlighting the potential of Mo₃O₉ as a fundamental building unit for porous materials. oup.com The structure consists of Mo₃O₉ subunits acting as nine-connected nodes, creating a (3,9)-connected 3D network. oup.com

Beyond pure oxide frameworks, molybdenum oxide units are incorporated into metal-organic frameworks (MOFs) and other coordination polymers. researchgate.netehu.es These hybrid materials, sometimes termed metal oxide-organic frameworks (MOOFs), utilize organic ligands to connect inorganic molybdenum oxide clusters. researchgate.net For instance, a one-dimensional coordination polymer, [Mo₃O₉(phen)₂]n (where phen is 1,10-phenanthroline), was synthesized hydrothermally, featuring a wavy chain where the organic phenanthroline molecule coordinates directly to the molybdenum oxide backbone. researchgate.net The development of these hybrid materials is aimed at creating new thermally stable materials with tailored properties. researchgate.net The functionalization of well-established MOFs, such as the UiO-67 series, with molybdenum complexes further illustrates the strategy of incorporating molybdenum oxide species to impart catalytic or other functions. researchgate.net

These organic-inorganic hybrid materials are explored for a range of applications, leveraging the combined properties of the inorganic framework and the functional organic components. nih.govmdpi.com The self-assembling properties of certain organic molecules, like bolaamphiphiles, can be used to create ordered, nanometer-sized architectures with inorganic species like polyoxometalates, further expanding the scope of hybrid material design. mdpi.com

Role in 2D Material Synthesis and Growth Mechanisms

Trimolybdenum nonaoxide is a pivotal, though often intermediate, species in the synthesis of two-dimensional (2D) transition metal dichalcogenides (TMDs), most notably molybdenum disulfide (MoS₂). Its presence in the gas phase during chemical vapor deposition (CVD) is a critical factor influencing the growth of high-quality monolayer materials.

While solid molybdenum trioxide (MoO₃) powder is the most common molybdenum source for the CVD growth of MoS₂, it is not the direct molecular precursor. acs.orgnih.govarxiv.org Upon heating, MoO₃ sublimes to form gaseous polymeric species (MoₙO₃ₙ). acs.org Experimental and computational studies have shown that the trimer, this compound (Mo₃O₉), is the predominant species in the vapor phase, constituting as much as 70% of the vapor. acs.orgresearchgate.net This ring-like Mo₃O₉ molecule, along with sulfur-containing gas species (like S₂), acts as the primary reactant in the gas phase for the formation of MoS₂. researchgate.net

The use of MoO₃ as the starting material for MoS₂ growth is well-documented across numerous CVD-based methods. mdpi.comarxiv.orgresearchgate.net Researchers have developed various strategies to control the vapor pressure of the molybdenum precursor to achieve reproducible, large-area growth of monolayer MoS₂. nih.govarxiv.org One innovative approach involves using a thermally evaporated thin film of MoO₃ as the precursor source, which provides a more uniform and stable supply of Mo vapor (as Mo₃O₉) compared to powders, leading to highly reproducible single-crystal growth. nih.govarxiv.org The understanding that Mo₃O₉ is the key gas-phase precursor is essential for optimizing CVD processes to synthesize high-quality MoS₂ and other TMDs for electronic and optoelectronic applications. nih.govresearchgate.net

Table 1: Comparison of Molybdenum Precursors in CVD Growth of MoS₂

Precursor SourcePrimary Gas-Phase SpeciesCommon Resulting MorphologyKey CharacteristicsReferences
Molybdenum Trioxide (MoO₃) Powder/Film This compound (Mo₃O₉) Triangular single crystalsMost common and widely studied precursor; vapor pressure can be hard to control from powder. acs.orgnih.govresearchgate.netarxiv.org
Ammonium Heptamolybdate (AHM) Complex decomposition productsVariable flakesAlternative precursor, but MoO₃ often yields better uniformity and crystallinity. arxiv.org
Molybdenum(V) Chloride (MoCl₅) MoCl₅Continuous uniform filmsYields more uniform, continuous layers without distinct geometric shapes, but is toxic. arxiv.orgresearchgate.net
Sodium Molybdate (B1676688) (Na₂MoO₄) [MoO₄]²⁻ ions (ionic clusters)Uniform wafer-scale filmsIonic precursor with high reactivity and smaller cluster size, enabling rapid, uniform wafer growth. rsc.org

The formation of a 2D MoS₂ crystal from gaseous Mo₃O₉ and sulfur precursors is a complex process governed by the principles of nucleation and crystal growth. ntnu.nomcgill.ca The process begins when the local concentration of the reactants in the gas phase or on a substrate surface reaches a state of supersaturation, providing the thermodynamic driving force for nucleation—the formation of the first stable embryos of the new MoS₂ phase. acs.orgmdpi.com

Two main hypotheses exist for where the primary reaction and reduction of the molybdenum oxide precursor occur:

Gas-Phase Reaction: The Mo₃O₉ molecules react directly with sulfur species in the hot zone of the furnace to form MoS₂ molecules or small MoₓSᵧ clusters in the gas phase. acs.orgresearchgate.net These gaseous MoS₂ species then adsorb and coalesce on the substrate surface. acs.org

On-Site Reduction: Partially sulfurized molybdenum oxide species (MoO₃₋ₓSᵧ) adsorb onto the substrate and are subsequently fully reduced and converted to MoS₂ on the surface. acs.org

Computational studies using density functional theory (DFT) have provided insights into the reaction pathway, showing the cleavage of the Mo₃O₉ ring structure as an intermediate step in the formation of MoS₂. researchgate.net The nucleation density, or the number of initial crystal seeds, is a critical parameter that can be controlled by adjusting growth conditions such as temperature, pressure, and reactant concentrations. researchgate.netrsc.org Suppressing the nucleation density is a key strategy for growing larger single crystals of MoS₂. researchgate.net Once stable nuclei are formed, they grow by the continuous addition of precursor molecules or atoms to their edges, a process known as crystal growth. ntnu.nofrontiersin.org The final shape of the MoS₂ crystals (e.g., triangular or hexagonal) is determined by the thermodynamics and kinetics of growth, which can be influenced by the ratio of molybdenum to sulfur precursors. researchgate.net

Precursor for MoS2 and other TMD Monolayers

Development of Molybdenum-Oxygen Based Functional Materials

This compound is not only a precursor for other materials but also a building block for novel functional materials based on the molybdenum-oxygen system. The ability to synthesize frameworks directly from Mo₃O₉ units opens up possibilities for creating materials with unique catalytic, electronic, and optical properties. oup.com

A prime example is the hydrothermal synthesis of a three-dimensional molybdenum oxide framework (Mo₃O₉·H₂O) built from Mo₃O₉ units. oup.comresearchgate.net Such materials are part of the broader family of transition metal oxides, which are known for a wide range of functionalities including catalysis, ion-exchange, and semiconductivity. oup.com The structural and electronic properties of molybdenum oxide clusters, including Mo₃O₉, have been studied extensively through ab initio calculations. sci-hub.se These studies show that stoichiometric clusters like Mo₃O₉ have relatively wide HOMO-LUMO gaps and high ionization potentials, properties that are relevant for their application in electronics and catalysis. sci-hub.se

Furthermore, molybdenum oxides are used in various catalytic processes, such as the partial oxidation of methanol (B129727). acs.orgacs.org The surface chemistry of different polymorphic forms of molybdenum trioxide, which is directly related to the gaseous Mo₃O₉ it forms, influences catalytic activity and selectivity. scispace.com The development of materials like nickel-doped MoO₃ nanoparticles for photocatalysis further demonstrates the functional potential of molybdenum-oxygen-based systems. researchgate.net

Surface Interactions and Substrate Chemistry in Material Growth

The substrate plays a crucial and active role in the CVD synthesis of 2D materials like MoS₂, profoundly influencing the morphology, crystal orientation, and quality of the grown film. The interaction between the gaseous Mo₃O₉ precursor (and its derivatives) and the substrate surface is fundamental to the growth process. acs.orgnih.gov

The choice of substrate material has a significant impact. Studies comparing MoS₂ growth on different substrates have revealed key differences:

SiO₂/Si: This is a standard and widely used substrate. Growth on amorphous SiO₂ typically results in MoS₂ domains with various morphologies (triangles, truncated triangles) and random orientations, as the substrate lacks a crystalline template to guide growth. acs.orgmdpi.com

Graphene: When grown on graphene, MoS₂ domains often exhibit a preferred orientation, reflecting the underlying hexagonal lattice of the graphene in a process known as van der Waals epitaxy. acs.org This can lead to the formation of strain-free MoS₂ layers. acs.org

Sapphire (Al₂O₃): Crystalline sapphire substrates can also be used to guide the epitaxial growth of MoS₂, leading to large-area, uniform monolayer films with controlled orientation. researchgate.net

Gold (Au): The crystallographic facet of a metallic substrate like gold can strongly influence MoS₂ growth. For instance, large single-crystal MoS₂ domains grow preferentially on Au(100) and Au(110) facets compared to the Au(111) facet at higher temperatures. nih.gov

Ionic Substrates: Direct growth on solid electrolyte substrates, such as a lithium-ion conductor, has been demonstrated to produce high-quality, few-layer MoS₂ crystals suitable for high-mobility transistors without a transfer step. aps.org

Computational models, such as reactive molecular dynamics simulations and DFT calculations, have been employed to understand these interactions. nih.govresearchgate.net These studies reveal that the energy landscape of the substrate surface dictates the orientation of the growing MoS₂ nuclei. nih.gov For example, DFT calculations can model the binding energy of a Mo₃O₉ cluster adsorbed on a specific substrate surface, revealing the initial interaction that precedes nucleation and growth. researchgate.net The chemical pretreatment of substrates, for instance with seed molecules like perylene-3,4,9,10-tetracarboxylic acid tetrapotassium salt (PTAS), can also be used to promote and control the layer growth of MoS₂. mdpi.com

Table 2: Influence of Substrate on CVD Growth of MoS₂ from Molybdenum Oxide Precursors

SubstrateSubstrate TypeTypical MoS₂ OrientationKey FindingReferences
SiO₂/Si Amorphous InsulatorRandomStandard substrate; results in random nucleation and varied morphologies. acs.orgmdpi.com
Graphene 2D CrystalPreferred (Epitaxial)Van der Waals epitaxy leads to aligned domains and strain-free layers. acs.org
Sapphire (c-plane) Crystalline InsulatorPreferred (Epitaxial)Enables growth of uniform, wafer-scale monolayer films. researchgate.net
Gold (Au) Foil Polycrystalline MetalFacet-DependentGrowth is preferential on Au(100) and Au(110) facets over Au(111). nih.gov
Li-ion Solid Electrolyte Ionic ConductorCrystallineAllows for direct growth of high-mobility transistor channels. aps.org

Advanced Characterization Techniques Applied to Trimolybdenum Nonaoxide Research

Vibrational Spectroscopy for Molecular Fingerprinting and Bonding Analysisresearchgate.netscispace.comacs.orgsemanticscholar.orgmdpi.com

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive method for probing the molecular vibrations within a compound. rsc.orgnih.govsemanticscholar.org These techniques provide a unique "fingerprint" based on the vibrational modes of the chemical bonds, allowing for structural identification and analysis of bonding environments. semanticscholar.org For trimolybdenum nonaoxide, these methods are key to identifying the characteristic stretching and bending modes of the molybdenum-oxygen bonds. In the Mo₃O₉ cluster, there are distinct types of oxygen atoms: bridging (Mo-O-Mo) and terminal (Mo=O), each with unique vibrational frequencies. mpg.de

FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting its molecular vibrations. nih.gov It is particularly effective for identifying the functional groups present in a molecule. In the context of this compound, FTIR has been used to characterize the compound in various forms, including gaseous molecules and as part of hybrid materials. researchgate.netnih.gov

Studies on gaseous Mo₃O₉ and related oxyhalides have identified key vibrational frequencies. acs.orgablesci.com Research on hybrid microrods composed of MoO₃ and Mo₃O₉·H₂O also utilized FTIR to confirm their physiochemical properties. researchgate.net The spectra of these materials show characteristic peaks corresponding to the different types of molybdenum-oxygen bonds. For instance, sharp peaks in the 600–800 cm⁻¹ region are typically assigned to the stretching vibrations of Mo-O-Mo bridges. researchgate.net Vibrations associated with the terminal Mo=O double bonds are also prominent indicators. researchgate.net

Vibrational ModeTypical Wavenumber (cm⁻¹)Source MaterialReference
Mo=O Stretching~992 cm⁻¹MoO₃ Nanorods researchgate.net
Mo-O-Mo Stretching600 - 800 cm⁻¹MoNCSM Catalyst researchgate.net
O-H Bending~1632 cm⁻¹General Metal Oxides researchgate.net

Raman spectroscopy provides complementary information to FTIR. nih.govarxiv.org It relies on the inelastic scattering of monochromatic light from a laser source, and it is particularly sensitive to symmetric vibrations and bonds in non-polar environments. missouri.edu

In the analysis of molybdenum oxides, Raman spectroscopy helps to distinguish between different crystalline phases. researchgate.net For hybrid materials containing Mo₃O₉, such as MoO₃/Mo₃O₉·H₂O microrods, Raman spectra have been used alongside FTIR and other techniques for a full structural elucidation. researchgate.netsemanticscholar.org While Raman peaks for pure Mo₃O₉ are not extensively documented in isolation, studies on related materials show significant vibrational modes in three main regions: lattice modes (below 200 cm⁻¹), deformation modes (200-400 cm⁻¹), and stretching modes (600-1000 cm⁻¹). researchgate.net The stretching mode region is particularly indicative of the orthorhombic phase of MoO₃, a common companion phase to Mo₃O₉. researchgate.net In some cases, weak or absent Raman peaks for molybdenum oxides in samples can suggest that the material is ultrathin or amorphous. semanticscholar.org

Vibrational ModeTypical Wavenumber (cm⁻¹)Source MaterialReference
Lattice Modes< 200 cm⁻¹α-MoO₃ researchgate.net
Deformation Modes200 - 400 cm⁻¹α-MoO₃ researchgate.net
Stretching Modes600 - 1000 cm⁻¹α-MoO₃ researchgate.net
Si Phonon Mode (Support)~300 cm⁻¹MoOx/Si semanticscholar.org

Fourier Transform Infrared (FTIR) Spectroscopy

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysisresearchgate.netscispace.comacs.orgsemanticscholar.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. lmaleidykla.lt For molybdenum oxides, XPS is critical for determining the oxidation states of molybdenum, which can exist in various forms such as Mo⁶⁺, Mo⁵⁺, and Mo⁴⁺. semanticscholar.orglmaleidykla.lt

In studies of hybrid MoO₃/Mo₃O₉·H₂O microrods, XPS analysis of the Mo 3d core level spectrum revealed the presence of multiple oxidation states. researchgate.netsemanticscholar.org The Mo 3d spectrum is typically deconvoluted into doublets (3d₅/₂ and 3d₃/₂) corresponding to different oxidation states. For example, Mo 3d₅/₂ and 3d₃/₂ peaks observed at approximately 232.5 eV and 235.5 eV, respectively, are attributed to the Mo⁶⁺ oxidation state characteristic of MoO₃. researchgate.netsemanticscholar.org Concurrently, peaks at lower binding energies, such as 230.8 eV and 233.8 eV, are assigned to the Mo⁵⁺ oxidation state. researchgate.netsemanticscholar.org The presence and ratio of these mixed oxidation states are believed to play a crucial role in the catalytic and electronic properties of the material. researchgate.net

Oxidation StateMo 3d₅/₂ Binding Energy (eV)Mo 3d₃/₂ Binding Energy (eV)Reference
Mo⁶⁺232.5235.5 researchgate.netsemanticscholar.org
Mo⁵⁺230.8233.8 semanticscholar.org
Mo⁰ (Metal)~228.0- lmaleidykla.lt

Electron Microscopy for Morphological and Nanoscale Structure Elucidationresearchgate.netsemanticscholar.orgiaea.org

Electron microscopy techniques are vital for visualizing the morphology and atomic-scale structure of materials. rsc.org Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology, while High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of the crystalline lattice. numberanalytics.comthermofisher.com

SEM is used to examine the surface features, shape, and size distribution of materials. In research on hybrid MoO₃/Mo₃O₉·H₂O, SEM imaging revealed the formation of microrod structures. researchgate.net For other molybdenum oxide systems, SEM has been used to observe morphologies ranging from nanoplates to nanoparticles of various sizes. researchgate.netsemanticscholar.org For instance, photoelectrodeposited MoOx on a silicon substrate showed the formation of larger nanoparticles (200–400 nm) alongside smaller ones (<50 nm). semanticscholar.org This morphological information is essential for understanding how the synthesis method influences the final structure of the material.

HRTEM provides unparalleled insight into the nanoscale and atomic structure of materials, including crystallinity, defects, and lattice spacing. numberanalytics.comthermofisher.com It is a powerful tool for confirming the crystalline phases identified by other techniques like XRD and spectroscopy. acs.org For the defect-induced hybrid MoO₃/Mo₃O₉·H₂O microrods, HRTEM was employed to fully elucidate their fundamental physiochemical properties at the nanoscale. researchgate.net This level of detailed structural analysis is crucial for establishing structure-property relationships, for example, by demonstrating how induced defects or the interface between different crystal phases can enhance catalytic activity. researchgate.net

Scanning Electron Microscopy (SEM)

Mass Spectrometry for Gas-Phase Species Identification and Thermodynamics

Mass spectrometry serves as a powerful tool for identifying gas-phase species and determining their thermodynamic properties. This is particularly crucial for understanding the behavior of molybdenum oxides at high temperatures, where they can vaporize and form complex oligomers.

Knudsen Effusion Mass Spectrometry

Knudsen Effusion Mass Spectrometry (KEMS) is a high-temperature technique used to measure vapor pressures and derive thermodynamic data for low-volatility materials. nasa.govmassint.co.ukmanchester.ac.uk The method involves heating a sample in a Knudsen cell, a small container with a tiny orifice. nasa.gov The vapor effusing through the orifice forms a molecular beam that is then analyzed by a mass spectrometer. manchester.ac.uk

In the context of this compound, KEMS has been instrumental in studying the vaporization of molybdenum trioxide (MoO₃). At elevated temperatures, solid MoO₃ vaporizes to form a mixture of gaseous oligomers, primarily (MoO₃)₃, which is this compound (Mo₃O₉), along with other species like (MoO₃)₂, (MoO₃)₄, and (MoO₃)₅. semanticscholar.orgrsc.orgtudelft.nl KEMS allows for the identification and quantification of these gaseous species by measuring their partial pressures at different temperatures. rsc.org

From the temperature dependence of these partial pressures, crucial thermodynamic data such as enthalpies and entropies of sublimation and formation can be calculated using the Clausius-Clapeyron equation. copernicus.org For instance, studies have determined the partial pressures of Mo₃O₉ and Mo₄O₁₂ vapor species over MoO₃ as a function of temperature. researchgate.net This information is vital for modeling the behavior of molybdenum-containing systems in high-temperature applications.

Table 1: Gaseous Molybdenum Oxide Species Identified by KEMS

Species Formula
Molybdenum trioxide monomer MoO₃
Dimolybdenum hexaoxide Mo₂O₆
This compound Mo₃O₉
Tetramolybdenum dodecaoxide Mo₄O₁₂

Time-of-Flight Mass Spectrometry for Cluster Studies

Time-of-Flight Mass Spectrometry (TOF-MS) is a technique that separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance in a field-free region. sepsolve.comshimadzu.be This method is particularly well-suited for studying clusters of atoms and molecules generated in the gas phase. researchgate.net

In research on molybdenum oxides, TOF-MS is often coupled with a laser vaporization source to produce clusters like (MoO₃)n. researchgate.net These studies provide insights into the formation, stability, and reactivity of these clusters. For example, TOF-MS has been used to investigate the reactivity of molybdenum oxide cluster anions (MoxOy⁻) with various molecules. nih.gov

Furthermore, TOF-MS can be combined with other techniques like anion photoelectron spectroscopy to probe the electronic and molecular structures of these clusters. nih.gov Such studies have revealed that the structure of molybdenum oxide clusters can vary significantly with size, exhibiting discontinuities in properties like collision cross-section between different cluster sizes (e.g., between n=3 and n=4 in (MoO₃)n⁺ clusters). mpg.de The reactivity of these clusters is also size-dependent; for instance, in studies of tungsten oxide clusters (a congener of molybdenum), W₃O₉⁺ showed different reactivity towards propylene (B89431) and carbon monoxide compared to smaller clusters like WO₃⁺ and W₂O₆⁺. pnas.org

Inductively Coupled Plasma (ICP) Analysis

Inductively Coupled Plasma (ICP) analysis, particularly when coupled with mass spectrometry (ICP-MS), is a highly sensitive technique for determining the elemental composition of a sample. nih.govyoutube.com The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. youtube.com The resulting ions are then passed into a mass spectrometer for separation and quantification.

For materials like this compound, ICP-MS is invaluable for verifying stoichiometry and quantifying trace element impurities. at-spectrosc.comresearchgate.net High-purity molybdenum and its compounds are crucial in various advanced applications, and ICP-MS provides the necessary low detection limits to ensure material purity. at-spectrosc.com For example, methods have been developed to analyze high-purity molybdenum for 28 trace elements with limits of detection ranging from 0.3 to 200 ng g⁻¹. at-spectrosc.com

The technique can be adapted for various sample forms, including solid samples which require digestion into a liquid form before analysis. nih.gov Different modes of ICP-MS operation, such as using collision cells, can be employed to eliminate polyatomic interferences that might affect the accuracy of the measurements for specific elements. spectroscopyonline.comthermofisher.com For instance, when analyzing for molybdenum, it's important to consider potential interferences from other elements or polyatomic species that may have the same mass-to-charge ratio.

Table 2: Selected Trace Elements Quantifiable in Molybdenum Compounds by ICP-MS

Element Symbol
Chromium Cr
Manganese Mn
Iron Fe
Cobalt Co
Nickel Ni
Copper Cu
Arsenic As
Selenium Se
Antimony Sb
Barium Ba
Lead Pb
Thallium Tl

This is a representative list and not exhaustive of the capabilities of ICP-MS. spectroscopyonline.com

Future Research Directions and Unexplored Avenues for Trimolybdenum Nonaoxide

Novel Synthetic Routes and Scalable Production of Mo₃O₉ and Its Derivatives

The advancement of applications for trimolybdenum nonaoxide and its derivatives is intrinsically linked to the development of efficient and scalable synthesis methods. Current laboratory-scale syntheses, such as the thermal decomposition of molybdenum hexacarbonyl or hydrothermal methods, provide a foundation, but future research must focus on processes that are both cost-effective and capable of producing high-purity materials on a larger scale. nih.govresearchgate.net

Future research should explore novel synthetic strategies such as:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, potentially leading to higher yields, improved purity, and inherent scalability compared to batch processes. rsc.org This approach is being explored for other advanced materials like metal-organic frameworks (MOFs) and could be adapted for Mo₃O₉ production. rsc.org

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption by directly heating the reactants. rsc.org Investigating microwave-assisted routes could lead to rapid and efficient production of Mo₃O₉ nanoparticles and its composites.

Mechanochemical Synthesis: Ball milling and other mechanochemical methods offer a solvent-free, environmentally friendly approach to synthesizing complex materials. chemrxiv.org Exploring these solid-state reactions could provide a direct pathway to Mo₃O₉ and its derivatives, potentially avoiding the need for high temperatures or volatile precursors. chemrxiv.org

Precursor Engineering: The design of novel molecular precursors is a critical avenue. For instance, molybdenum(0) tricarbonyl complexes have been used as precursors for olefin epoxidation catalysts. nih.gov Oxidative decarbonylation of specific molybdenum carbonyl complexes can yield Mo₃O₉-based hybrid materials. semanticscholar.org Research into designing single-source precursors that decompose cleanly to form the Mo₃O₉ cluster could simplify synthesis and improve product quality. rice.edu

The scalability of these novel routes is a paramount concern for industrial and technological applications. researchgate.netrsc.org Research should not only focus on the chemical reactions but also on the engineering aspects of scaling up production, including reactor design and downstream processing. rsc.org

Synthetic RoutePotential AdvantagesResearch Focus
Flow Chemistry High reproducibility, scalability, precise control. rsc.orgReactor design, optimization of flow parameters, precursor solubility.
Microwave-Assisted Rapid heating, reduced reaction time, energy efficiency. rsc.orgPrecursor-solvent compatibility, control over nanoparticle morphology.
Mechanochemical Solvent-free, eco-friendly, room temperature reactions. chemrxiv.orgMilling parameters, precursor stability, phase purity of the product.
Precursor Engineering Lower synthesis temperature, higher purity, targeted derivatives. semanticscholar.orgrice.eduDesign of single-source precursors, controlled decomposition pathways.

Advanced Structural Control and Design of Mo₃O₉-Based Materials

The functionality of Mo₃O₉ is deeply tied to its structure, from the molecular cluster to its assembly in bulk or composite materials. Future research must focus on achieving precise control over the architecture of Mo₃O₉-based materials to tailor their properties for specific applications.

Key areas for investigation include:

Hybrid Materials and Nanocomposites: A significant area of future work lies in the creation of hybrid organic-inorganic materials and nanocomposites. rsc.org For example, Mo₃O₉ has been incorporated into hybrid structures with organic ligands for catalytic applications. semanticscholar.orgacs.org Two-dimensional MoO₃₋ₓ/N-doped-carbon nanocomposites have been prepared via the in-situ carbonization of layered (NH₄)Mo₃O₉–(NH₄)₂Mo₄O₁₃-organic hybrid nanomaterials for use in dye adsorption. rsc.org Future efforts could explore a wider range of organic linkers and polymer matrices to create materials with tunable porosity, stability, and electronic properties.

Surface Modification and Functionalization: The surface chemistry of Mo₃O₉ plays a crucial role in catalysis and its interaction with other materials. researchgate.net Research is needed to develop methods for precisely controlling surface functional groups. This could involve grafting specific molecules onto the surface to enhance catalytic selectivity or to improve the interface in composite materials, for example, in photocatalytic systems where interfacial charge transfer is critical. researchgate.net

Hierarchical Structures: Designing materials with hierarchical structures across multiple length scales can lead to enhanced performance, particularly in applications like catalysis and energy storage. Future work could focus on using templates (hard or soft) or self-assembly processes to organize Mo₃O₉ clusters into well-defined, porous architectures with high surface areas.

Expansion of Catalytic Scope and Efficiency of Mo₃O₉ in Emerging Reactions

While Mo₃O₉ and its derivatives have shown promise in olefin epoxidation, their full catalytic potential remains largely untapped. nih.govsemanticscholar.orgacs.org Future research should aim to expand their application to a broader range of chemical transformations and to improve their efficiency and stability.

Unexplored avenues include:

Selective Oxidation Reactions: Beyond epoxidation, Mo₃O₉ could be a potent catalyst for the selective oxidation of other substrates, such as alcohols and saturated hydrocarbons. cardiff.ac.ukscispace.com Investigating its performance in these reactions, particularly using environmentally benign oxidants like molecular oxygen or hydrogen peroxide, is a key research direction. nih.govualg.pt

Biomass Conversion: The conversion of biomass into valuable chemicals and fuels is a critical area of sustainable chemistry. Molybdenum-based catalysts are known to be active in these processes. tesisenred.net Future studies should explore the use of Mo₃O₉-based catalysts for reactions such as the dehydration, hydrogenation, and oxidation of biomass-derived molecules.

Photocatalysis and Electrocatalysis: The electronic properties of Mo₃O₉ suggest its potential use in photocatalysis and electrocatalysis. researchgate.netresearchgate.net Research could focus on creating Mo₃O₉-based composite materials that can harvest light for chemical synthesis or act as efficient electrocatalysts for reactions like water splitting. researchgate.net For instance, loading MoO₃ clusters on semiconductor surfaces has been shown to modulate charge separation, a key process in photocatalysis. researchgate.net

Understanding Deactivation and Improving Stability: A crucial aspect of catalyst development is understanding and mitigating deactivation pathways. Studies have shown that molybdenum complexes can transform into other species like polyoxometalates under reaction conditions. semanticscholar.orgualg.pt Future research should combine in-situ characterization techniques with catalytic testing to identify the active species and understand how the catalyst structure evolves during the reaction, leading to the design of more robust and recyclable catalysts. ualg.pt

Catalytic ApplicationKey Research QuestionsModel Substrates
Selective Oxidation Activity with O₂/H₂O₂? Selectivity for alcohols/alkanes? cardiff.ac.ukualg.ptCyclohexane, Benzyl alcohol
Biomass Conversion Efficacy in dehydration/hydrogenation? tesisenred.netFurfural, Glucose
Photocatalysis Band gap engineering, charge transfer efficiency? researchgate.netWater splitting, CO₂ reduction
Catalyst Stability Identification of active species, deactivation mechanisms? ualg.ptcis-Cyclooctene epoxidation

Deeper Theoretical Insights into Fundamental Interactions and Reactivity of Mo₃O₉

Computational and theoretical studies are powerful tools for understanding the fundamental properties of materials at the atomic level. tesisenred.nettuwien.ataccessscience.com For Mo₃O₉, theoretical investigations can provide insights that are difficult to obtain experimentally, guiding the rational design of new materials and processes.

Future theoretical work should focus on:

Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to elucidate the detailed mechanisms of catalytic reactions on Mo₃O₉ surfaces and clusters. recercat.catescholarship.org This includes identifying active sites, calculating reaction energy barriers, and understanding the role of solvents and supports. recercat.catresearchgate.net

Gas-Phase Chemistry: The "beautiful" ring-like Mo₃O₉ molecule has been identified as a key gas-phase intermediate in the chemical vapor deposition (CVD) synthesis of two-dimensional molybdenum disulfide (MoS₂). rice.eduthegraphenecouncil.orgresearchgate.net Deeper theoretical studies using molecular dynamics simulations can further unravel the complex reaction networks in the gas phase, revealing how these ring molecules form and subsequently react to form the final material. rice.eduresearchgate.net Understanding these pathways could lead to better control over the synthesis of MoS₂ and other 2D materials. rice.edu

Electronic Structure and Doping: Theoretical calculations are essential for understanding the electronic structure of Mo₃O₉ and how it can be modified. acs.org Studies could explore the effects of doping with different elements or the formation of oxygen vacancies on the band structure and conductivity. acs.org This knowledge is critical for designing Mo₃O₉-based materials for electronic and optoelectronic applications. acs.orgacs.org

Van der Waals Interactions: For understanding the assembly of Mo₃O₉ clusters and their interaction with other molecules or surfaces, it is important to accurately model non-covalent interactions, such as van der Waals forces. amazonaws.com

Integration of this compound into Emerging Technologies and Applications

The unique properties of Mo₃O₉ make it a candidate for integration into a variety of emerging technologies. mdpi.comopenaccessjournals.com Realizing this potential requires interdisciplinary research that bridges fundamental materials science with device engineering.

Promising areas for integration include:

Organic Electronics: Mo₃O₉ and related molybdenum oxides are being explored as charge-transfer dopants and interfacial layers in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgmdpi-res.com The high work function of molybdenum oxide facilitates efficient charge injection or extraction. acs.org Future research should focus on optimizing the deposition of ultrathin, uniform Mo₃O₉ layers and understanding the long-term stability of the organic/Mo₃O₉ interface. The formation of Mo₃O₉ clusters can influence doping efficiency in organic semiconductors. mdpi-res.com

Sensors: Molybdenum oxides are known for their gas sensing capabilities. acs.org The high surface area and reactivity of nanostructured Mo₃O₉ could be harnessed to develop highly sensitive and selective chemical sensors for environmental monitoring or industrial process control.

Energy Storage: Materials based on molybdenum oxides are being investigated for use in batteries and supercapacitors. researchgate.net The ability of Mo₃O₉ to form diverse structural frameworks, including composites with carbonaceous materials, could lead to new electrode materials with high capacity and stability. rsc.org

Advanced Materials: Mo₃O₉ can serve as a building block for complex, functional materials. For example, it is a constituent of certain polyoxometalates and other inorganic frameworks. mathnet.ruresearchgate.net Exploring its integration into novel three-dimensional frameworks could lead to materials with tailored properties for applications in aerospace, defense, or as advanced catalysts. researchgate.netresearcher.life

Exploration of Phase Transitions and Polymorphism in Mo₃O₉ Systems

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can have a profound impact on its physical and chemical properties. nih.govrsc.org While different polymorphs of molybdenum trioxide (α-MoO₃, β-MoO₃, h-MoO₃) are well-documented, the polymorphism of this compound is a largely unexplored frontier. scispace.com

Key research directions include:

High-Pressure and High-Temperature Studies: Systematically exploring the phase diagram of Mo₃O₉ under high-pressure and high-temperature conditions could lead to the discovery of new, metastable polymorphs. Techniques like in-situ X-ray diffraction in diamond anvil cells would be critical for such investigations.

Computational Prediction: Molecular simulation and crystal structure prediction methods can be employed to computationally search for potential stable and metastable polymorphs of Mo₃O₉. nih.gov These theoretical predictions can guide experimental synthesis efforts.

Characterization of Phase Transitions: For any newly discovered polymorphs, it is crucial to study the kinetics and mechanisms of the phase transitions between them. ornl.govaps.org Understanding these transformations is essential for controlling the desired phase during synthesis and ensuring the stability of the material in its final application. arxiv.org The transformation from metastable β-MoO₃ to the stable α-MoO₃, for example, involves significant morphological and structural changes. scispace.com Similar detailed studies are needed for Mo₃O₉ systems.

Q & A

What are the established synthetic routes for preparing high-purity Mo₃O₉, and how do experimental parameters influence crystallinity?

Category: Basic Research Question
Methodological Answer:
Mo₃O₉ is typically synthesized via chemical vapor deposition (CVD). Key steps include:

  • Sublimation: Heating precursor materials (e.g., MoO₃) to generate gaseous Mo₃O₉ rings .
  • Gas-phase reaction: Reacting molybdenum-containing gases with oxygen at high temperatures (e.g., >1000°C).
  • Crystallization: Controlled cooling to form crystalline Mo₃O₉ on substrates.

Critical parameters include temperature gradients, gas flow rates, and substrate composition. For instance, deviations in annealing temperature (±50°C) can alter crystallinity, as observed in XRD patterns . Purity is validated via energy-dispersive X-ray spectroscopy (EDS) and Raman spectroscopy.

How do Mo₃O₉ cluster units influence electronic properties in reduced molybdenum oxides, and what advanced techniques validate these effects?

Category: Advanced Research Question
Methodological Answer:
Mo₃O₉ clusters, such as Mo₃O₁₃ subunits in Li₂GeMo₃O₈, exhibit unique electronic configurations due to Mo-Mo bonding and oxygen coordination . To study these:

  • X-ray Photoelectron Spectroscopy (XPS): Identifies oxidation states (e.g., Mo⁴⁺ vs. Mo⁵⁺) and ligand effects.
  • Density Functional Theory (DFT): Models cluster geometry and band structure, revealing localized electron density around Mo₃O₉ units .
  • Electron Energy Loss Spectroscopy (EELS): Maps charge distribution within clusters at atomic resolution.

Contradictions arise in interpreting Mo-Mo bond lengths (e.g., 2.5–2.7 Å discrepancies in Li₂GeMo₃O₈ vs. AgNa₂Mo₃O₉AsO₄ ), necessitating multi-technique validation.

How can researchers resolve contradictions in reported crystal structures of Mo₃O₉-containing compounds?

Category: Data Contradiction Analysis
Methodological Answer:
Structural inconsistencies (e.g., triclinic vs. hexagonal symmetries in Zn₂Mo₃O₈ vs. Li₂GeMo₃O₈ ) arise from:

  • Synthesis conditions: Humidity or temperature variations during crystallization.
  • Refinement methods: Differences in software (e.g., SHELXL vs. EVALCCD) impact lattice parameter calculations .

Resolution strategies:

  • High-resolution synchrotron XRD: Provides sub-Ångström precision for unit-cell dimensions.
  • Rietveld refinement: Cross-validates structural models against experimental diffraction data .
  • In situ TEM: Observes real-time structural changes under controlled environments.

What methodologies are recommended for probing the thermal stability of Mo₃O₉ in catalytic applications?

Category: Advanced Experimental Design
Methodological Answer:
Thermal stability is assessed via:

  • Thermogravimetric Analysis (TGA): Measures mass loss under heating (e.g., up to 800°C in N₂/O₂ atmospheres).
  • In situ XRD: Tracks phase transitions (e.g., Mo₃O₉ → MoO₃ decomposition) .
  • Differential Scanning Calorimetry (DSC): Identifies endothermic/exothermic events linked to structural rearrangements.

For catalytic studies (e.g., methane oxidation), stability correlates with oxygen vacancy density, quantified via XPS O 1s spectra .

How can computational models enhance the design of Mo₃O₉-based nanomaterials for optoelectronics?

Category: Advanced Research Question
Methodological Answer:
Computational approaches include:

  • DFT with Hubbard-U correction: Predicts bandgap tunability (e.g., 1.8–2.4 eV for Mo₃O₉ nanosheets) .
  • Molecular Dynamics (MD): Simulates thermal/mechanical stability under operational stresses.
  • Machine Learning (ML): Optimizes synthesis parameters (e.g., precursor ratios) using datasets from CVD experiments .

Validation requires coupling with experimental techniques like UV-Vis-NIR spectroscopy and Hall effect measurements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.